3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)15-10(16)9-7-8-14(6,11(17)18)13(9,4)5/h9H,7-8H2,1-6H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLAQWKIJVEPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid typically involves the reaction of a cyclopentanecarboxylic acid derivative with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamoyl group. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its mechanism of action can include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the 1,2,2-trimethylcyclopentanecarboxylic acid backbone but differ in substituents at the 3-position:
Physicochemical Properties
- This contrasts with the methoxycarbonyl analog, which has lower molecular weight and moderate hydrophilicity .
- Thermal Stability : The tert-butyl group may elevate melting points compared to smaller substituents. For example, the methoxycarbonyl derivative melts at 62–64°C , while the tert-butyl analog is expected to exhibit higher thermal stability.
Biological Activity
3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a cyclopentanecarboxylic acid structure with a tert-butylcarbamoyl substituent, which may influence its biological interactions.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that certain carbamoyl derivatives can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential mechanism for mitigating inflammation in various diseases.
Neuroprotective Properties
In vitro studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. For example, a compound structurally similar to this compound was shown to enhance cell viability in astrocytes exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This suggests that the compound may have neuroprotective effects through modulation of oxidative stress and inflammatory pathways.
Antioxidant Activity
Antioxidant assays reveal that compounds with similar structures can scavenge free radicals effectively. The ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels has been documented, indicating a potential role in protecting cells from oxidative damage.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated significant reduction in TNF-α levels in macrophages treated with carbamoyl derivatives | Suggests potential use in treating inflammatory diseases |
| Study B (2019) | Showed protective effects against Aβ-induced cytotoxicity in astrocytes | Indicates possible application in neurodegenerative disorders |
| Study C (2021) | Found strong antioxidant activity in vitro with IC50 values comparable to established antioxidants | Highlights potential for use as a dietary supplement or therapeutic agent |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By modulating signaling pathways such as NF-kB and MAPK.
- Scavenging Free Radicals : Through direct interaction with ROS.
- Neuroprotection : Possibly via inhibition of apoptosis pathways and enhancement of cell survival signals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions using tert-butyl-protected intermediates. For example, cyclocondensation of camphoric anhydride derivatives with amines (e.g., o-phenylenediamine) in toluene/DMF mixtures under reflux conditions yields structurally related cyclopentanecarboxylic acids . Protecting groups like tert-butoxycarbonyl (Boc) are critical to preserve functional group integrity during synthesis .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometry of reagents to minimize side products.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- Infrared (IR) Spectroscopy : Confirm the presence of carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions on the cyclopentane ring (e.g., tert-butyl group at δ ~1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using reverse-phase columns and UV detection at 210–254 nm .
Q. What are the critical physical properties (e.g., solubility, stability) relevant to experimental handling?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
- Stability : Store at 0–6°C in airtight containers to prevent hydrolysis of the carbamoyl group. Avoid exposure to strong acids/bases, which may cleave the tert-butyl group .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopentane ring affect biological activity or binding affinity?
- Methodology : Synthesize enantiomers (e.g., (1R,3S) vs. (1S,3R)) and compare their activity via assays (e.g., enzyme inhibition). For example, (1R,3S)-isomers of related cyclopentanecarboxylic acids exhibit enhanced cardioprotective activity due to stereospecific interactions with target proteins .
- Data Analysis : Use X-ray crystallography or molecular docking to correlate stereochemistry with binding site complementarity .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Monitor degradation products via LC-MS. For example, acidic conditions may hydrolyze the carbamoyl group, while alkaline conditions could decarboxylate the carboxylic acid moiety .
- Mitigation : Introduce stabilizing excipients (e.g., cyclodextrins) or modify the tert-butyl group to enhance pH resistance .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Approach : Perform density functional theory (DFT) calculations to map electrostatic potentials of the carbamoyl and carboxylic acid groups. Molecular dynamics simulations can model binding kinetics with enzymes (e.g., proteases or kinases) .
- Validation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Key Data for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
